1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea
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Overview
Description
The compound you mentioned is a complex organic molecule that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the indole group would impart aromaticity to the molecule, making it relatively stable . The thiourea group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the indole group could make the compound relatively stable and aromatic . The thiourea group could potentially form hydrogen bonds with other molecules .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Studies have described methods for synthesizing related thiourea compounds, providing insights into chemical transformations and syntheses techniques. For example, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates involves processes relevant to the synthesis of similar thiourea compounds (Žugelj et al., 2009).
Crystal Structure Analysis : The structural characterization of similar compounds, like N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, provides insights into their crystallographic properties, which can be crucial for understanding the physical and chemical properties of thiourea derivatives (Liang Fu-b, 2014).
Biological and Pharmacological Applications
Antimicrobial and Herbicidal Activities : Several thiourea derivatives exhibit significant antimicrobial and herbicidal properties. For instance, certain indole derivatives with structural similarities have shown potential as antimicrobial agents (Kalshetty et al., 2012).
Antiproliferative Activity : Thiourea compounds have been explored for their antiproliferative activities, particularly against cancer cell lines. This highlights the potential application of thiourea derivatives in cancer research (Ghorab et al., 2013).
Chemical Properties and Reactions
Novel Reaction Pathways : Research has identified new reaction pathways and transformations involving thiourea derivatives, which can be instrumental in developing novel synthetic methods and understanding chemical reactivity (Hassan et al., 2012).
Organocatalytic Applications : Thiourea derivatives have been used as organocatalysts in various chemical reactions, demonstrating their versatility in synthetic organic chemistry (Najda-Mocarska et al., 2018).
Heat Capacities and Physical Properties : Studies on the heat capacities of thioureas provide valuable data on their thermodynamic properties, which are essential for their practical applications in different scientific fields (Abate et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-17-5-8-20(9-6-17)16-27(24(29)25-12-14-28-4)13-11-21-19(3)26-23-10-7-18(2)15-22(21)23/h5-10,15,26H,11-14,16H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGOSGMTFSLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC2=C(NC3=C2C=C(C=C3)C)C)C(=S)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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